molecular formula C19H29N3O B1393428 4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone CAS No. 1216635-36-7

4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone

Cat. No.: B1393428
CAS No.: 1216635-36-7
M. Wt: 315.5 g/mol
InChI Key: RDGJOTPJJMVZME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone is a synthetic organic compound designed for research and development applications, particularly in medicinal chemistry. Its structure incorporates two pharmacologically significant motifs: a benzophenone core with a dimethylamino group and a piperidine moiety. The benzophenone derivative is known to exhibit a twisted conformation between its aromatic rings, which can influence its binding properties in biological systems . Piperidine rings are one of the most fundamental building blocks in drug discovery, found in more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents . Piperidine derivatives have demonstrated activity as dopamine transporter (DAT) inhibitors, which is a target of interest for central nervous system research . The presence of the ketone group offers a potential site for further chemical modification, making this compound a valuable scaffold for the synthesis and exploration of novel bioactive molecules. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-(4-piperidin-4-ylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c1-21(2)18-5-3-17(4-6-18)19(23)22-13-9-16(10-14-22)15-7-11-20-12-8-15/h3-6,15-16,20H,7-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGJOTPJJMVZME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Piperidone Core

Methodology:
The core structure, 4-(4-piperidyl)piperidyl ketone, is typically synthesized via multi-step processes involving the formation of substituted piperidones through aza-Michael reactions, Grignard reactions, or oxidation of suitable precursors.

Research Findings:

  • A high-yielding double aza-Michael reaction has been employed to generate chiral 2-substituted 4-piperidones from divinyl ketones, facilitating stereochemical control and functional diversity (see reference).
  • Alternatively, the oxidation of suitable divinyl intermediates using mild oxidants such as manganese(IV) oxide or DDQ provides access to the piperidone ring with desired substitution patterns (see reference).

Functionalization with the Phenyl Group

Methodology:
The phenyl group bearing a dimethylamino substituent is introduced via nucleophilic aromatic substitution or electrophilic aromatic substitution, often utilizing o-(dimethylamino)aryl ketones as intermediates.

Research Findings:

  • The synthesis of o-(dimethylamino)aryl ketones, such as o-(dimethylamino)phenyl ketone, can be achieved through aryne coupling reactions in a one-pot process with yields reaching up to 93% (see reference).
  • The reaction involves the generation of arynes from suitable precursors, which then undergo coupling with nucleophilic species, followed by hydrolysis to yield the desired aryl ketone.

Coupling of the Phenyl and Piperidyl Units

Methodology:
The coupling of the phenyl moiety with the piperidyl core typically employs reductive amination, acylation, or alkylation strategies under controlled conditions.

Research Findings:

  • Patent literature indicates that acylation of the piperidone with phenyl derivatives bearing amino groups, followed by reduction, can efficiently produce the target compound.
  • Specific conditions include reaction at elevated temperatures (50–90°C) with alkali metal hydroxides or acids, depending on the functional groups involved, and quenching with water or dilute acid to isolate the product (see reference).

Summary of Typical Reaction Conditions and Data

Step Reagents Conditions Yield Notes
Synthesis of aryl ketone Aryne precursors + N,N-dimethylhydrazone 65°C, in MeCN 93% Reference
Formation of piperidone core Vinyl aldehydes + vinylmagnesium bromide 4°C to room temp High yield Reference
Coupling with phenyl group o-(Dimethylamino)aryl ketone + piperidone 50–90°C, in suitable solvent Variable Patent literature

Additional Considerations

  • Purification: Recrystallization from petroleum ether or chromatography ensures high purity of intermediates and final products.
  • Reaction Monitoring: TLC, NMR, and IR spectroscopy are employed to monitor reaction progress and confirm structures.
  • Safety and Handling: Reactions involving aryne intermediates and strong acids/bases require appropriate safety measures, including inert atmospheres and proper waste disposal.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Analgesic Properties
One of the primary applications of this compound is in the development of analgesics. Its structural characteristics, particularly the dimethylamino group and dual piperidyl moieties, suggest potential efficacy in pain management therapies. Research has indicated that derivatives of this compound exhibit notable analgesic effects comparable to established pain relievers.

Psychoactive Effects
The compound's psychoactive properties have led to investigations into its use for treating anxiety and depression. Studies have shown that it interacts with neurotransmitter receptors, which may enhance its therapeutic profile for neurological disorders. The modulation of neurotransmitter release by this compound suggests a mechanism that could be beneficial in psychiatric treatments.

Biological Research Applications

Interaction with Neurotransmitter Receptors
Research indicates that 4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone acts as a substrate for the human serotonin transporter (hSERT). This interaction is crucial for understanding its effects on serotonin signaling pathways, which are implicated in mood regulation and anxiety disorders.

Fluorescent Substrate Studies
In cellular studies, the compound has been utilized as a fluorescent substrate to explore hSERT activity in single cells. This application not only aids in understanding serotonin transport mechanisms but also provides insights into drug interactions and receptor pharmacology.

Chemical Synthesis and Industrial Applications

Reagent and Catalyst in Organic Synthesis
The compound serves as a versatile reagent and catalyst in various organic synthesis reactions. It is particularly useful in nucleophilic substitution reactions due to its dimethylamino group, which enhances nucleophilicity. This property allows it to participate in Mannich reactions, yielding β-amino ketones that are valuable intermediates in drug synthesis .

Industrial Production Methods
For large-scale applications, optimized synthesis methods are employed to ensure high yield and purity. Techniques such as continuous flow reactors can facilitate the efficient production of this compound while maintaining quality control throughout the manufacturing process.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone involves its interaction with molecular targets such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various physiological effects, including stimulant and therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ketobemidone (Ethyl 4-(m-Hydroxyphenyl)-1-Methyl-4-Piperidyl Ketone)

  • Structural Similarities: Both compounds share a piperidyl ketone core. Ketobemidone’s ethyl ketone group and m-hydroxyphenyl substituent contrast with the target compound’s dimethylamino phenyl and bis-piperidine groups .
  • Pharmacological Profile : Ketobemidone is a potent µ-opioid receptor agonist with additional NMDA receptor antagonism, contributing to its analgesic efficacy. The target compound’s bis-piperidine structure may enhance receptor affinity or selectivity, though empirical data are lacking .
  • Synthesis : Ketobemidone is synthesized via condensation of m-methoxybenzyl cyanide with methyl-di-(2-chloroethyl)-amine, followed by Grignard-mediated ketone formation . The target compound may require analogous ketone-forming steps but with distinct amine precursors.
Parameter 4-(Dimethylamino)phenyl 4-(4-Piperidyl)piperidyl Ketone Ketobemidone
Core Structure Bis-piperidine ketone Monocyclic piperidine ketone
Key Substituents Dimethylamino phenyl, 4-piperidyl m-Hydroxyphenyl, ethyl ketone
Opioid Receptor Affinity Hypothesized (based on structural analogs) Confirmed µ-opioid agonist
Synthetic Complexity Likely high (multiple piperidine couplings) Moderate (established routes)

Michler’s Ketone (Bis[4-(Dimethylamino)phenyl]methanone)

  • Structural Similarities: Both compounds feature dimethylamino-substituted aromatic ketones. Michler’s ketone lacks heterocyclic nitrogen atoms, instead having two dimethylamino phenyl groups .
  • Toxicity: Michler’s ketone is flagged for carcinogenicity due to aromatic amine residues; the target compound’s piperidine moieties may mitigate such risks .
Parameter 4-(Dimethylamino)phenyl 4-(4-Piperidyl)piperidyl Ketone Michler’s Ketone
Aromatic Substitution Single dimethylamino phenyl Dual dimethylamino phenyls
Heterocycles Two piperidine rings None
Primary Use Hypothesized opioid activity Dye synthesis, electronics
Toxicity Concerns Unknown (piperidines may reduce carcinogenicity) Known carcinogen

4-(Dimethylamino)benzophenone (CAS 530-44-9)

  • Structural Similarities: Both compounds have a dimethylamino-substituted phenyl ketone. The benzophenone backbone in 530-44-9 contrasts with the target’s bis-piperidine system .
  • Physicochemical Properties: The benzophenone derivative is more lipophilic (logP ~3.5) due to its planar aromatic structure, whereas the target compound’s piperidines may lower logP, affecting bioavailability .

Research Findings and Data Gaps

  • Pharmacological Data : While fentanyl analogs () and ketobemidone () show strong opioid activity, the target compound’s efficacy remains unverified. Receptor binding assays are needed to confirm interactions with µ-opioid or NMDA receptors.
  • Synthetic Routes : and suggest Grignard or enzymatic methods for ketone formation, but specific protocols for the target compound are undocumented.
  • Piperidine rings may reduce toxicity, but metabolic studies are essential .

Biological Activity

4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone, also known by its chemical structure and CAS number (1216635-36-7), is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a dimethylamino group attached to a phenyl ring and a piperidyl ketone moiety. Its structure can be represented as follows:

C19H26N2O\text{C}_{19}\text{H}_{26}\text{N}_2\text{O}

This configuration suggests potential interactions with various biological targets due to the presence of nitrogen-containing heterocycles.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, analgesic, and anticancer properties. The following sections detail specific findings related to the biological activity of 4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone.

Antimicrobial Activity

A study focused on the screening of various compounds against Mycobacterium tuberculosis highlighted the effectiveness of piperidine derivatives in inhibiting bacterial growth. The compound's structural analogs were noted to have minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM, indicating promising antibacterial properties .

CompoundMIC (µM)Target Organism
4PP-16.3Mycobacterium tuberculosis
4PP-22.0Mycobacterium tuberculosis
4PP-36.8Mycobacterium tuberculosis

Analgesic Activity

In terms of analgesic effects, compounds similar to 4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone have been evaluated for their ability to block N-type calcium channels. One study reported an IC50 value of 0.7 µM for a related compound, demonstrating significant efficacy in pain models .

The proposed mechanism of action involves interaction with specific receptors or enzymes involved in pain signaling and bacterial metabolism. The piperidine moiety is believed to enhance binding affinity due to its ability to mimic natural substrates in biological pathways.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on similar piperidine derivatives, revealing that modifications at specific positions can enhance biological activity while improving pharmacokinetic properties. For instance, substituting groups on the piperidine ring has shown to optimize both potency and selectivity against target enzymes .

Case Studies

  • Antimicrobial Efficacy : A high-throughput screening identified several active compounds within the piperidine series that effectively targeted MmpL3, a crucial protein for M. tuberculosis survival .
  • Analgesic Properties : In vivo studies demonstrated that certain analogs exhibited significant analgesic effects in animal models, correlating with their ability to block calcium channels effectively .

Q & A

Q. What are the key considerations in designing a synthetic route for 4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone?

A robust synthetic route requires:

  • Selection of amine and ketone precursors : For example, Mannich reactions using piperidine derivatives and dimethylamino-substituted ketones (as demonstrated in analogous piperidinyl ketone syntheses) .
  • Reagent compatibility : Ensure base catalysts (e.g., triethylamine) and solvents align with the reactivity of intermediates, avoiding side reactions such as sulfonation or over-oxidation .
  • Purification strategies : Chromatography or recrystallization to isolate the target compound from byproducts, as highlighted in piperidine-based syntheses .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

A multi-technique approach is critical:

  • Nuclear Magnetic Resonance (NMR) : For confirming substituent positions on the piperidine and aryl rings.
  • High-Performance Liquid Chromatography (HPLC) : To quantify purity and detect trace impurities .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities in the piperidine moieties .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

  • Thermogravimetric Analysis (TGA) : Evaluates thermal decomposition thresholds.
  • pH-dependent stability assays : Monitor degradation in acidic/basic buffers via HPLC .
  • Light exposure studies : UV-Vis spectroscopy to detect photolytic byproducts .

Advanced Research Questions

Q. What methodologies are recommended for optimizing reaction conditions to improve yield and selectivity in the synthesis of this compound?

  • Factorial Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions .
  • Computational Reaction Path Analysis : Quantum chemical calculations (e.g., DFT) predict energetically favorable pathways, reducing trial-and-error experimentation .
  • In-situ Monitoring : Techniques like FT-IR or Raman spectroscopy track intermediate formation in real time .

Q. How should researchers address discrepancies in biological activity data reported across different studies involving this compound?

  • Meta-analysis of experimental protocols : Compare assay conditions (e.g., cell lines, concentration ranges) to identify variables influencing activity .
  • Reproducibility checks : Replicate studies under standardized conditions, controlling for solvent effects, temperature, and biological model variability .
  • Statistical validation : Apply multivariate analysis to distinguish noise from biologically relevant trends .

Q. What computational strategies can be employed to predict the reactivity or pharmacological properties of this compound?

  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., receptors or enzymes) to predict binding affinities .
  • ADMET Profiling : Use software like COMSOL Multiphysics to estimate absorption, distribution, and toxicity profiles .
  • Reactivity Descriptors : Calculate frontier molecular orbitals (HOMO/LUMO) to anticipate sites for electrophilic/nucleophilic attack .

Q. How can theoretical frameworks guide the interpretation of this compound’s mechanism of action in biological systems?

  • Epistemological alignment : Define whether the study aims to confirm a hypothesis (deductive) or generate new theories (inductive), as outlined in research ontology .
  • Multi-scale modeling : Integrate quantum mechanics (for molecular interactions) and systems biology (for network-level effects) .

Methodological Notes

  • Data Integrity : Use encrypted software platforms to manage and share spectral/assay data securely .
  • Ethical Compliance : Adhere to chemical safety protocols and regulatory guidelines for handling psychoactive or bioactive piperidine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone
Reactant of Route 2
Reactant of Route 2
4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.